Cas no 2228623-99-0 (2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene)

2-(But-3-yn-1-yl)-1,3-difluoro-4-methylbenzene is a fluorinated aromatic compound featuring a terminal alkyne functional group, making it a versatile intermediate in organic synthesis. The presence of fluorine atoms enhances its reactivity in cross-coupling reactions, while the alkyne moiety allows for further functionalization via click chemistry or Sonogashira coupling. Its structural properties make it valuable in pharmaceutical and agrochemical research, particularly in the development of fluorinated bioactive molecules. The compound's stability and well-defined reactivity profile ensure consistent performance in synthetic applications. Suitable for use under controlled conditions, it is typically handled with standard precautions for fluorinated and alkyne-containing compounds.
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene structure
2228623-99-0 structure
Product name:2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
CAS No:2228623-99-0
MF:C11H10F2
MW:180.193910121918
CID:6056584
PubChem ID:165706070

2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
    • 2228623-99-0
    • EN300-1781472
    • Inchi: 1S/C11H10F2/c1-3-4-5-9-10(12)7-6-8(2)11(9)13/h1,6-7H,4-5H2,2H3
    • InChI Key: BHVIIRQAMHLFJQ-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=C(C=1CCC#C)F

Computed Properties

  • Exact Mass: 180.07505664g/mol
  • Monoisotopic Mass: 180.07505664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0Ų

2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1781472-2.5g
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
2228623-99-0
2.5g
$2464.0 2023-09-20
Enamine
EN300-1781472-1g
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
2228623-99-0
1g
$1256.0 2023-09-20
Enamine
EN300-1781472-10g
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
2228623-99-0
10g
$5405.0 2023-09-20
Enamine
EN300-1781472-1.0g
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
2228623-99-0
1g
$1256.0 2023-06-02
Enamine
EN300-1781472-10.0g
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
2228623-99-0
10g
$5405.0 2023-06-02
Enamine
EN300-1781472-0.5g
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
2228623-99-0
0.5g
$1207.0 2023-09-20
Enamine
EN300-1781472-0.1g
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
2228623-99-0
0.1g
$1106.0 2023-09-20
Enamine
EN300-1781472-0.05g
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
2228623-99-0
0.05g
$1056.0 2023-09-20
Enamine
EN300-1781472-0.25g
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
2228623-99-0
0.25g
$1156.0 2023-09-20
Enamine
EN300-1781472-5.0g
2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene
2228623-99-0
5g
$3645.0 2023-06-02

Additional information on 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene

Research Brief on 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene (CAS: 2228623-99-0) in Chemical Biology and Pharmaceutical Applications

The compound 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene (CAS: 2228623-99-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview of its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene as a versatile intermediate in the synthesis of complex bioactive molecules. Its alkyne functionality and difluoromethylbenzene core make it an attractive candidate for click chemistry reactions, enabling the rapid assembly of diverse molecular scaffolds. Researchers have successfully employed this compound in the development of novel inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.

In a groundbreaking study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor for the synthesis of potent kinase inhibitors. The difluoromethyl group was found to enhance the metabolic stability of the resulting inhibitors, while the alkyne moiety facilitated efficient conjugation with pharmacophores. This approach led to the identification of several lead compounds with nanomolar activity against specific cancer cell lines.

Further investigations have explored the compound's potential in positron emission tomography (PET) tracer development. The alkyne group allows for straightforward radiolabeling with fluorine-18, making it a valuable building block for the creation of novel diagnostic agents. Preliminary in vivo studies have demonstrated favorable pharmacokinetic properties and target specificity, suggesting its utility in molecular imaging applications.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene. A team at MIT developed a streamlined, high-yield synthesis route that significantly reduces production costs while maintaining excellent purity. This advancement is expected to facilitate broader adoption of the compound in both academic and industrial research settings.

The safety profile and toxicological characteristics of 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene have also been investigated in recent preclinical studies. While the compound itself shows moderate cytotoxicity at high concentrations, its derivatives exhibit favorable therapeutic indices, supporting their potential for further development as drug candidates.

Looking ahead, researchers anticipate that 2-(but-3-yn-1-yl)-1,3-difluoro-4-methylbenzene will continue to play a pivotal role in medicinal chemistry efforts, particularly in the design of targeted therapies and diagnostic tools. Its unique combination of chemical functionality and biological compatibility positions it as a valuable asset in the ongoing quest for novel therapeutic interventions.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.